10H-Phenoxazine, 1,3,7,9-tetranitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenoxazine, 1,3,7,9-tetranitro- is a heterocyclic compound with the molecular formula C12H5N5O9. It is known for its unique structure, which includes a phenoxazine core substituted with four nitro groups at positions 1, 3, 7, and 9.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenoxazine, 1,3,7,9-tetranitro- typically involves the nitration of phenoxazine. The process begins with the preparation of phenoxazine, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of 10H-Phenoxazine, 1,3,7,9-tetranitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
10H-Phenoxazine, 1,3,7,9-tetranitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction
Major Products Formed
Oxidation: Formation of phenoxazine oxides.
Reduction: Formation of 1,3,7,9-tetraamino-10H-phenoxazine.
Substitution: Formation of various substituted phenoxazine derivatives
Wissenschaftliche Forschungsanwendungen
10H-Phenoxazine, 1,3,7,9-tetranitro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe and in the study of biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 10H-Phenoxazine, 1,3,7,9-tetranitro- involves its interaction with molecular targets and pathways within biological systems. The nitro groups play a crucial role in its reactivity and interaction with cellular components. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,7,9-Tetranitro-10H-phenothiazine: Similar in structure but contains a sulfur atom instead of an oxygen atom.
10H-Phenoxazine: Lacks the nitro groups and has different reactivity and applications
Uniqueness
10H-Phenoxazine, 1,3,7,9-tetranitro- is unique due to its specific substitution pattern with four nitro groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and specificity .
Eigenschaften
CAS-Nummer |
24050-28-0 |
---|---|
Molekularformel |
C12H5N5O9 |
Molekulargewicht |
363.20 g/mol |
IUPAC-Name |
1,3,7,9-tetranitro-10H-phenoxazine |
InChI |
InChI=1S/C12H5N5O9/c18-14(19)5-1-7(16(22)23)11-9(3-5)26-10-4-6(15(20)21)2-8(17(24)25)12(10)13-11/h1-4,13H |
InChI-Schlüssel |
NFVJASJPSJPHSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])NC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.